1-{[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1,4-diazepane hydrochloride
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Overview
Description
1-{[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1,4-diazepane hydrochloride is a compound that features a unique combination of a 1,2,4-oxadiazole ring and a 1,4-diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as NaOH in DMSO at ambient temperature . This method is efficient and allows for the synthesis of structurally diverse oxadiazoles.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-{[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1,4-diazepane hydrochloride can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The oxadiazole ring can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce hydroxylated derivatives.
Scientific Research Applications
1-{[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1,4-diazepane hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1,4-diazepane hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The 1,4-diazepane moiety can enhance the compound’s binding affinity and selectivity for its targets. These interactions can lead to various biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 1-{[5-(Methyl)-1,2,4-oxadiazol-3-yl]methyl}-1,4-diazepane hydrochloride
- 1-{[5-(Ethyl)-1,2,4-oxadiazol-3-yl]methyl}-1,4-diazepane hydrochloride
- 1-{[5-(tert-Butyl)-1,2,4-oxadiazol-3-yl]methyl}-1,4-diazepane hydrochloride
Uniqueness
1-{[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1,4-diazepane hydrochloride is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance the compound’s stability and interaction with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H21ClN4O |
---|---|
Molecular Weight |
260.76 g/mol |
IUPAC Name |
3-(1,4-diazepan-1-ylmethyl)-5-propan-2-yl-1,2,4-oxadiazole;hydrochloride |
InChI |
InChI=1S/C11H20N4O.ClH/c1-9(2)11-13-10(14-16-11)8-15-6-3-4-12-5-7-15;/h9,12H,3-8H2,1-2H3;1H |
InChI Key |
ROZQQXJSZHJHNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NO1)CN2CCCNCC2.Cl |
Origin of Product |
United States |
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